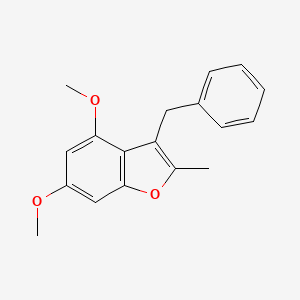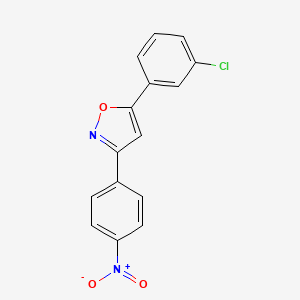
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone is an organic compound with a unique structure that includes a phosphole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone typically involves the reaction of 3,4-dimethylphenylphosphine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phosphole ring structure allows it to participate in various chemical reactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3,4-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3,5-Dimethyl-1-phenyl-1H-imidazol-4-yl)ethanone
Uniqueness
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone is unique due to its phosphole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrazole or imidazole rings. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C14H15OP |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
1-(3,4-dimethyl-1-phenylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C14H15OP/c1-10-9-16(13-7-5-4-6-8-13)14(11(10)2)12(3)15/h4-9H,1-3H3 |
Clave InChI |
GJIQMUSFHZADCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP(C(=C1C)C(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


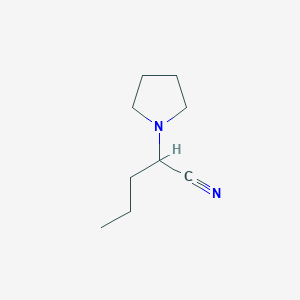

![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
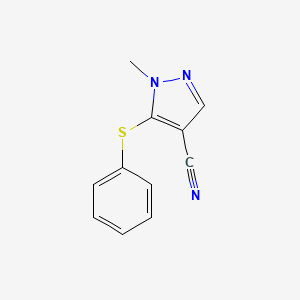

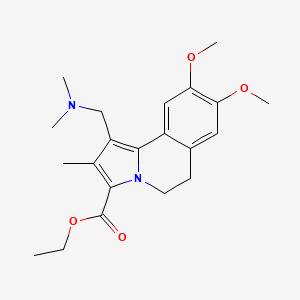
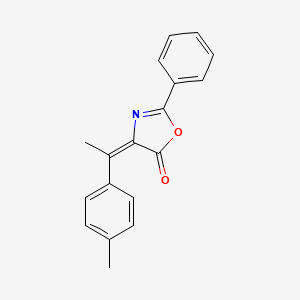
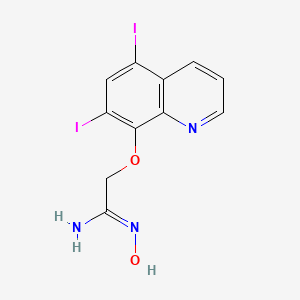
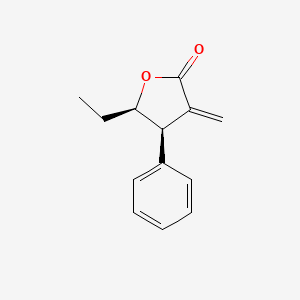
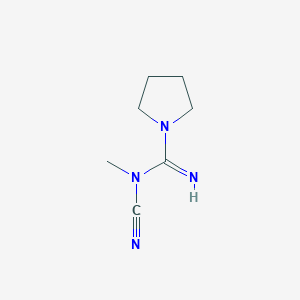
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
